

Application Notes and Protocols for BPN-15606 Treatment in PSAPP Transgenic Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of **BPN-15606**, a novel y-secretase modulator (GSM), in the context of Alzheimer's disease (AD) pathology, with a specific focus on its application in PSAPP transgenic mice. Detailed protocols for in vivo studies are provided to facilitate the replication and further investigation of **BPN-15606**'s efficacy.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (A β) plaques and neurofibrillary tangles, leading to cognitive decline. The PSAPP transgenic mouse model, which co-expresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), recapitulates key aspects of AD pathology, including age-dependent A β deposition and cognitive deficits. **BPN-15606** is a potent, orally bioavailable small molecule that modulates the activity of y-secretase, an enzyme complex involved in the final step of A β production. By selectively altering y-secretase cleavage of APP, **BPN-15606** reduces the production of the aggregation-prone A β 42 peptide in favor of shorter, less amyloidogenic A β species.

Mechanism of Action

BPN-15606 acts as a γ-secretase modulator, which allosterically modifies the enzyme to shift its cleavage preference on the amyloid precursor protein (APP). This modulation results in a







decrease in the production of the highly amyloidogenic 42-amino acid A β peptide (A β 42) and a concomitant increase in the production of shorter, less toxic A β peptides, such as A β 38. Unlike y-secretase inhibitors, GSMs like **BPN-15606** do not inhibit the overall activity of the enzyme, thereby avoiding the potential side effects associated with blocking the processing of other important y-secretase substrates like Notch.

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